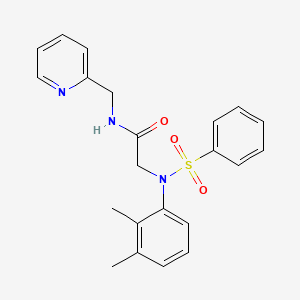![molecular formula C18H21FN2O4S B3469397 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3469397.png)
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Overview
Description
1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine, commonly known as DF-MPPO, is a chemical compound used in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of DF-MPPO is based on its ability to selectively block the 5-HT1A receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of various physiological and pathological processes. By blocking this receptor, DF-MPPO can modulate the activity of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
DF-MPPO has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can modulate the activity of serotonin, which is involved in the regulation of mood, anxiety, and stress. DF-MPPO has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, DF-MPPO has been found to have neuroprotective effects in various models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DF-MPPO in lab experiments is its selectivity for the 5-HT1A receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. Additionally, DF-MPPO has been found to have anxiolytic and antidepressant effects in animal models, which makes it a useful compound for studying the mechanisms underlying these conditions.
However, there are also some limitations to using DF-MPPO in lab experiments. For example, this compound has relatively low solubility in water, which can make it difficult to work with in some experiments. Additionally, DF-MPPO has a relatively short half-life, which can make it difficult to achieve sustained effects in some experiments.
Future Directions
There are several future directions for research on DF-MPPO. One direction is to further investigate the mechanisms underlying the anxiolytic and antidepressant effects of this compound. Another direction is to explore the potential neuroprotective effects of DF-MPPO in various models of neurodegenerative diseases. Additionally, there is a need to develop more efficient synthesis methods for DF-MPPO, as well as to explore the potential of this compound as a therapeutic agent for various conditions.
Scientific Research Applications
DF-MPPO has been used in a variety of scientific research applications. One of the most common uses of this compound is in the study of serotonin receptors. DF-MPPO has been found to selectively block the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes DF-MPPO a valuable tool for studying the role of this receptor in various physiological and pathological processes.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-24-17-8-7-14(13-18(17)25-2)26(22,23)21-11-9-20(10-12-21)16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINLUSLUOZDXTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dichloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3469331.png)
![5,5'-oxybis[2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3469336.png)



![ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3469352.png)
![10-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3469354.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3469369.png)
![N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469378.png)
![N~2~-cyclohexyl-N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469383.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3469391.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3469410.png)
